4-(6-Fluoro-3-pyridinyl)benzoic acid

PI3Kδ inhibition Kinase inhibitor Medicinal chemistry

This 4-(6-Fluoro-3-pyridinyl)benzoic acid building block (≥98% purity) is a critical intermediate for medicinal chemistry programs targeting PI3Kδ and HDAC6. The 6-fluoro substitution confers a unique electronic profile that provides a ≥11-fold potency advantage over non-fluorinated pyridinyl analogs and enables 96-fold selectivity in HDAC6 assays. When SAR data mandates sub-10 nM binding affinity or a >50-fold selectivity window, procurement of this specific regioisomer is essential to avoid re-optimization and de-risk candidate selection from CYP3A4 time-dependent inhibition liabilities.

Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
CAS No. 928658-24-6
Cat. No. B3168389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Fluoro-3-pyridinyl)benzoic acid
CAS928658-24-6
Molecular FormulaC12H8FNO2
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H8FNO2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)
InChIKeyBQTCYQOJIFTDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑(6‑Fluoro‑3‑pyridinyl)benzoic acid (928658‑24‑6): Procurement‑Grade Building Block Profile


4‑(6‑Fluoro‑3‑pyridinyl)benzoic acid (CAS 928658‑24‑6) is a heteroaromatic carboxylic acid building block consisting of a benzoic acid core para‑substituted with a 6‑fluoro‑3‑pyridinyl group [REFS‑1]. It is primarily utilised in medicinal chemistry as a synthetic intermediate for the construction of kinase inhibitor scaffolds and other bioactive molecules [REFS‑2]. Commercially, the compound is typically supplied at ≥98% purity and stored under refrigeration (2‑8°C) to maintain integrity [REFS‑3].

Why Unsubstituted or Differently Halogenated Analogs Cannot Replace 4‑(6‑Fluoro‑3‑pyridinyl)benzoic Acid


The 6‑fluoro substituent on the pyridine ring imparts a unique combination of electronic and steric properties that are not replicated by chloro‑, bromo‑, or unsubstituted pyridinyl benzoic acids. The fluorine atom's strong electron‑withdrawing inductive effect (-I) and weak resonance donation (+M) modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, directly impacting solubility, protein‑ligand binding, and metabolic stability [REFS‑1]. Furthermore, the precise substitution pattern (6‑fluoro‑3‑pyridinyl) dictates the vector of the carboxylic acid, which is critical for maintaining the correct geometry in target binding pockets. In head‑to‑head comparisons within PI3Kδ inhibitor series, the 6‑fluoro‑3‑pyridinyl moiety conferred sub‑10 nM potency, whereas other regioisomers or non‑fluorinated analogs exhibited >100 nM activity, demonstrating that simple replacement leads to a quantifiable loss of target engagement [REFS‑2].

Quantitative Differentiation: 4‑(6‑Fluoro‑3‑pyridinyl)benzoic Acid vs. Closest Analogs


PI3Kδ Inhibitory Potency: 6‑Fluoro‑3‑pyridinyl Moiety Confers Sub‑10 nM Affinity in Kinase Scaffolds

In a competitive fluorescence polarisation assay measuring PI3Kδ binding affinity after 30 minutes of incubation, a compound bearing the 4‑(6‑fluoro‑3‑pyridinyl)benzoic acid warhead achieved an IC50 of 9 nM [REFS‑1]. In contrast, closely related analogs lacking the 6‑fluoro substituent or featuring alternative heteroaromatic carboxylic acids typically exhibit IC50 values exceeding 100 nM in the same assay system [REFS‑2]. This represents a >10‑fold improvement in target engagement that is directly attributable to the 6‑fluoro‑3‑pyridinyl substitution pattern.

PI3Kδ inhibition Kinase inhibitor Medicinal chemistry

HDAC6 Selectivity Profile: Fluoro‑Pyridine Substitution Drives Sub‑5 nM Inhibition and >96‑Fold Selectivity Over HDAC9

In a recombinant human HDAC6 enzyme inhibition assay (N‑terminal GST‑tagged HDAC6 expressed in Sf9 insect cells), a compound incorporating the 4‑(6‑fluoro‑3‑pyridinyl)benzoic acid moiety displayed an IC50 of 5 nM [REFS‑1]. Under identical assay conditions, the same compound exhibited an IC50 of 480 nM against HDAC9, yielding a selectivity ratio of 96‑fold in favour of HDAC6 [REFS‑2]. Analogs lacking the 6‑fluoro‑3‑pyridinyl substitution show markedly reduced HDAC6 potency and a compressed selectivity window (typically <10‑fold), underscoring the critical contribution of this moiety to isoform discrimination.

HDAC6 inhibition Epigenetics Selectivity

Metabolic Stability Advantage: 6‑Fluoro‑3‑pyridinyl Moiety Reduces CYP3A4 Liability vs. Unsubstituted Pyridine

In a time‑dependent inhibition assay using human liver microsomes pre‑incubated for 30 minutes, a compound containing the 4‑(6‑fluoro‑3‑pyridinyl)benzoic acid fragment exhibited an IC50 of 7,000 nM (7 μM) against CYP3A4 [REFS‑1]. This compares favourably to unsubstituted pyridinyl analogs, which frequently show CYP3A4 IC50 values below 1 μM (i.e., >7‑fold greater inhibition liability) due to stronger coordination with the heme iron [REFS‑2]. The 6‑fluoro substitution reduces the pyridine nitrogen's basicity, thereby attenuating undesirable CYP inhibition while preserving target engagement.

CYP3A4 inhibition Drug metabolism ADME

Recommended Procurement Scenarios for 4‑(6‑Fluoro‑3‑pyridinyl)benzoic Acid (928658‑24‑6) Based on Quantitative Evidence


PI3Kδ Inhibitor Lead Optimisation Requiring Sub‑10 nM Cellular Potency

Medicinal chemistry teams developing PI3Kδ‑targeted therapeutics should procure this building block when SAR data indicate that the 6‑fluoro‑3‑pyridinyl substitution is required to maintain sub‑10 nM binding affinity. As demonstrated in Section 3, the fluorinated warhead confers a ≥11‑fold potency advantage over non‑fluorinated analogs in competitive binding assays [REFS‑1]. Substitution with a generic pyridinyl benzoic acid would necessitate a complete re‑optimisation of the series.

HDAC6‑Selective Inhibitor Programmes Seeking a >50‑Fold Selectivity Window

For epigenetics programmes targeting HDAC6 with the explicit goal of achieving >50‑fold selectivity over HDAC9 (and other class IIa HDACs), 4‑(6‑fluoro‑3‑pyridinyl)benzoic acid is a critical starting material. The evidence shows that this moiety enables 96‑fold selectivity (5 nM vs. 480 nM) in recombinant enzyme assays [REFS‑2]. Non‑fluorinated or differently substituted analogs do not reproduce this selectivity profile and would compromise the therapeutic hypothesis.

Lead Series Requiring Low CYP3A4 Drug‑Drug Interaction Liability

In drug discovery programmes where minimising CYP3A4 time‑dependent inhibition is a key candidate selection criterion, procurement of the 6‑fluoro‑3‑pyridinyl building block is indicated. The quantitative evidence demonstrates a ≥7‑fold reduction in CYP3A4 inhibition (7 μM IC50) compared to unsubstituted pyridine analogs (<1 μM) [REFS‑3]. This differentiation directly reduces the risk of attrition due to DDI concerns in later‑stage development.

Technical Documentation Hub

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23 linked technical documents
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